molecular formula C9H19N B032323 2,2,6,6-Tetramethylpiperidine CAS No. 768-66-1

2,2,6,6-Tetramethylpiperidine

Cat. No. B032323
CAS RN: 768-66-1
M. Wt: 141.25 g/mol
InChI Key: RKMGAJGJIURJSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2,6,6-Tetramethylpiperidine, often encountered in the context of its derivatives and reactions, plays a crucial role in organic chemistry. While specific synthesis routes directly to 2,2,6,6-Tetramethylpiperidine are not detailed in the papers provided, the literature on related heterocyclic compounds and their synthetic strategies offers valuable insights. For instance, the synthesis of spiropiperidines involves methodologies that could be adapted for synthesizing 2,2,6,6-Tetramethylpiperidine derivatives, highlighting the exploration of three-dimensional chemical space by medicinal chemists (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylpiperidine can be understood by examining related compounds. The review of the configurational isomerism of cyclic tetraamines provides insight into the complexity of nitrogen-containing cycles and their stereochemistry, which is relevant for understanding the structural nuances of 2,2,6,6-Tetramethylpiperidine and its derivatives (Curtis, 2012).

Chemical Reactions and Properties

The paramagnetic amino acid TOAC, closely related to tetramethylpiperidine through its structure, demonstrates the utility of cyclic, nitrogen-rich molecules in probing peptide dynamics and structures. This reflects on the chemical versatility and reactive nature of 2,2,6,6-Tetramethylpiperidine derivatives in biological systems (Schreier et al., 2012).

Physical Properties Analysis

Although the physical properties specific to 2,2,6,6-Tetramethylpiperidine are not directly reported, the study of related compounds offers a framework for understanding how substituents and structural modifications impact properties such as solubility, stability, and reactivity. The detailed investigation into tetrazole-containing compounds, for example, sheds light on how nitrogen heterocycles behave physically and chemically, which is indirectly relevant to 2,2,6,6-Tetramethylpiperidine (Popova & Trifonov, 2015).

Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine's chemical properties, particularly its reactivity and interactions, can be inferred from studies on similar compounds. The extensive work on TOAC, including its incorporation into peptides and the resulting impact on peptide behavior, underscores the significant chemical functionality that tetramethylpiperidine structures can impart to larger molecules. This is especially true in the context of biological interactions and the probing of structural dynamics within peptides (Schreier et al., 2012).

Scientific Research Applications

Material Science and Biochemistry

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is used as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, making it a valuable tool in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Membrane Structure Studies

The compound is employed as a spin-label called TEMPO for studying the structure of biological membranes in nerve and muscle cells. This paramagnetic probe provides characteristic resonance spectra in hydrophobic regions of these membranes (Hubbell & McConnell, 1968).

Antioxidants and Radioprotectors

Novel derivatives like Tempace and Troxyl, synthesized from 2,2,6,6-tetramethylpiperidine, act as scavengers of superoxide and inhibitors in the Fenton reaction. They are also promising radioprotectors (Metodiewa, Skolimowski, & Karolczak, 1996).

Electrochemical Applications

In electrochemistry, 1-chloro-2,2,6,6-tetramethylpiperidine forms a stable cation-radical during oxidation, leading to the formation of 2,2,6,6-tetramethylpiperidin-1-oxyl, a compound of interest in various electrochemical processes (Kagan et al., 2009).

Polymer Research

The integration of TEMPO into polymers creates new applications, especially in organic oxidation reactions and battery technologies. Polymeric TEMPO derivatives are synthesized for use as catalysts in oxidation reactions, enhancing efficiency and reuse potential (Öztürk, Yücel, & Akdag, 2020).

Spin-Labeled Peptide Synthesis

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) is utilized in the solid-phase synthesis of peptides. Its role as an electron paramagnetic resonance probe and fluorescence quencher is significant in synthesizing spin-labeled peptides (Martin et al., 2001).

Chemical Synthesis

This compound catalyzes ortho-selective chlorination of phenols, offering greater selectivity than other amine catalysts. This property is particularly useful in synthetic chemistry for specific functional group modifications (Saper & Snider, 2014).

Safety And Hazards

2,2,6,6-Tetramethylpiperidine is classified as flammable, toxic if swallowed, and harmful if swallowed . It can cause skin burns, eye damage, and respiratory irritation . To ensure safety, keep the substance away from heat, sparks, and open flames .

Future Directions

2,2,6,6-Tetramethylpiperidine has been used in the synthesis of various compounds, including allylated tertiary amines, hydroxylamines, and sulfenamide compounds . It has also been used in the preparation of metallo-amide bases and selective generation of silylketene acetals . Future research may explore new applications and synthesis methods for this compound.

properties

IUPAC Name

2,2,6,6-tetramethylpiperidine
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InChI

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3
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InChI Key

RKMGAJGJIURJSJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1)(C)C)C
Source PubChem
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Molecular Formula

C9H19N
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DSSTOX Substance ID

DTXSID0061113
Record name Piperidine, 2,2,6,6-tetramethyl-
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Molecular Weight

141.25 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,2,6,6-Tetramethylpiperidine
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Vapor Pressure

0.98 [mmHg]
Record name 2,2,6,6-Tetramethylpiperidine
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Product Name

2,2,6,6-Tetramethylpiperidine

CAS RN

768-66-1
Record name 2,2,6,6-Tetramethylpiperidine
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Synthesis routes and methods

Procedure details

Four amine bases were examined (Table 2) in THF or acetonitrile. Of the 4 amines examined, 2,2,6,6-tetramethylpiperidine gave the best results in both acetonitrile and THF (72%, 65%). Piperidine, which was used in the previous method, gave a low yield.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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